Technical Whitepaper: Physicochemical Profiling, De Novo Synthesis, and Application of (3-Bromo-2-methylphenyl)hydrazine (CAS 459817-67-5)
Technical Whitepaper: Physicochemical Profiling, De Novo Synthesis, and Application of (3-Bromo-2-methylphenyl)hydrazine (CAS 459817-67-5)
Executive Summary
(3-Bromo-2-methylphenyl)hydrazine is a highly specialized bifunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a nucleophilic hydrazine moiety, a sterically demanding ortho-methyl group, and a synthetically versatile meta-bromo substituent, this compound is a privileged intermediate for the construction of complex heterocycles, including indoles, indazoles, and pyrazoles. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and mechanistic causality behind its application in synthesizing advanced pharmaceutical intermediates.
Physicochemical Profiling and Structural Dynamics
Understanding the structural parameters of (3-Bromo-2-methylphenyl)hydrazine is critical for predicting its reactivity and stability. The free base (CAS 459817-67-5) is highly reactive and susceptible to 1, often degrading into azo-compounds[1]. To mitigate this, the compound is predominantly synthesized, isolated, and stored as its hydrochloride salt (CAS 1666138-49-3). Protonation of the primary amine drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), thereby shutting down oxidative degradation pathways and ensuring 2[2].
Table 1: Computed Physicochemical Properties
| Property | Value |
| Chemical Name | (3-Bromo-2-methylphenyl)hydrazine |
| CAS Registry Number | 459817-67-5 (Free Base) 1666138-49-3 (HCl Salt) |
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.067 g/mol |
| Exact Mass | 199.99491 g/mol |
| Topological Polar Surface Area (TPSA) | 38.00 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Rotatable Bonds | 1 |
De Novo Synthesis: Mechanistic Workflow and Causality
The synthesis of (3-Bromo-2-methylphenyl)hydrazine from 3-bromo-2-methylaniline relies on a classical diazotization-reduction sequence. As a Senior Application Scientist, I emphasize that the choice of reagents here is dictated by the absolute need for chemoselectivity.
Synthetic workflow of (3-Bromo-2-methylphenyl)hydrazine via diazotization and reduction.
Self-Validating Protocol A: Chemoselective Synthesis of the Hydrazine HCl Salt
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Diazotization: Suspend 3-bromo-2-methylaniline (1.0 equiv) in concentrated HCl (3.0 equiv) and cool to 0 °C. Add a pre-cooled aqueous solution of NaNO2 (1.05 equiv) dropwise.
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Causality: The high concentration of HCl ensures complete protonation of the aniline, preventing the nucleophilic attack of unreacted aniline on the diazonium ion (which would form an unwanted triazene). The strict temperature control (< 5 °C) prevents the thermal extrusion of N₂ gas and subsequent phenol formation.
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Validation Check: Test the reaction mixture with starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.
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Chemoselective Reduction: To the cold diazonium solution, add a solution of SnCl₂·2H₂O (2.5 equiv) in concentrated HCl dropwise, maintaining the temperature below 0 °C.
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Causality: Stannous chloride is explicitly chosen over palladium-catalyzed hydrogenation to completely preclude the3[3]. The reduction proceeds via a single-electron transfer mechanism, precipitating the arylhydrazine as a highly insoluble tin complex/hydrochloride salt, which drives the reaction forward and protects the product from over-reduction.
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Validation Check: Add an aliquot of the reaction mixture to an alkaline solution of 2-naphthol. The absence of a bright red azo dye confirms the complete consumption of the diazonium intermediate.
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Isolation: Filter the precipitated salt, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt.
Applications in Drug Discovery: Regioselective Heterocycle Construction
(3-Bromo-2-methylphenyl)hydrazine is a cornerstone in the synthesis of pyrazolo[3,4-d]pyrimidines, which are privileged scaffolds for kinase inhibitors and metabolic disease therapeutics (e.g., 4)[4].
Regioselective synthesis of N-aryl aminopyrazoles from (3-Bromo-2-methylphenyl)hydrazine.
Self-Validating Protocol B: Regioselective Pyrazole Cyclization
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Free-Basing and Condensation: Suspend (3-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 equiv) in anhydrous methanol at 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv) followed by 2-(ethoxymethylene)malononitrile (1.0 equiv).
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Causality: The terminal primary amine (-NH₂) of the free hydrazine is significantly more nucleophilic than the internal secondary amine (-NH-Ar), whose lone pair is delocalized into the aromatic ring. 5; without it, the hydrazine remains protonated and non-nucleophilic[5]. The terminal nitrogen selectively attacks the ethoxymethylene carbon, eliminating ethanol to form the hydrazone intermediate.
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Validation Check: Perform LC-MS analysis. The appearance of the hydrazone intermediate mass [M+H]⁺ and the disappearance of the starting materials must be confirmed before proceeding to cyclization.
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Intramolecular Cyclization: Warm the reaction to room temperature, then heat to reflux for 2 hours.
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Causality: Reflux conditions provide the necessary activation energy for the sterically hindered internal secondary amine to attack the adjacent nitrile group. The ortho-methyl group on the phenyl ring forces the aryl system to adopt an orthogonal conformation relative to the newly formed pyrazole ring, a critical 3D structural feature for binding into deep, narrow hydrophobic pockets in target proteins.
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Storage and Handling Integrity
To maintain the scientific integrity of the compound:
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Atmosphere: Store under an inert atmosphere (Argon or N₂) to prevent the auto-oxidation of the free base.
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Light: Store in amber vials; the hydrazine moiety is sensitive to photo-induced radical degradation.
References
- Guidechem. "1-(4-BroMo-2-Methylphenyl)hydrazine, HCl 56056-25-8 wiki".
- Sigma-Aldrich. "(3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3".
- Benchchem. "3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8".
- Google Patents. "吡唑并[3,4]嘧啶-4-基衍生物及其治疗糖尿病和肥胖症的用途".
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (3-bromo-2-methylphenyl)hydrazine hydrochloride | 1666138-49-3 [sigmaaldrich.com]
- 3. 3-Bromo-2-fluoro-5-methylaniline | 1207319-71-8 | Benchchem [benchchem.com]
- 4. CN102171213A - å¡åå¹¶[3ï¼4]å§å¶-4-åºè¡çç©åå ¶æ²»çç³å°¿ç åè¥èççç¨é - Google Patents [patents.google.com]
- 5. CN102171213A - å¡åå¹¶[3ï¼4]å§å¶-4-åºè¡çç©åå ¶æ²»çç³å°¿ç åè¥èççç¨é - Google Patents [patents.google.com]
